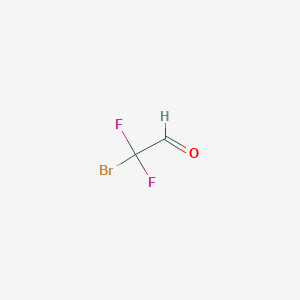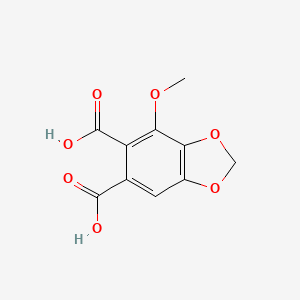
1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy- is an organic compound that belongs to the benzodioxole family. This compound is characterized by the presence of a methoxy group and two carboxylic acid groups attached to the benzodioxole ring. Benzodioxole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy- can be synthesized through several synthetic routes. One common method involves the methylenation of catechols with disubstituted halomethanes . The reaction typically requires the presence of a base and an aprotic solvent to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Aplicaciones Científicas De Investigación
1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A simpler derivative without the methoxy and carboxylic acid groups.
1,3-Benzodioxole-5-carboxylic acid: Contains a single carboxylic acid group.
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: Contains a methoxy group and a propenyl group
Uniqueness
1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy- is unique due to the presence of both methoxy and two carboxylic acid groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
478-52-4 |
|---|---|
Fórmula molecular |
C10H8O7 |
Peso molecular |
240.17 g/mol |
Nombre IUPAC |
4-methoxy-1,3-benzodioxole-5,6-dicarboxylic acid |
InChI |
InChI=1S/C10H8O7/c1-15-8-6(10(13)14)4(9(11)12)2-5-7(8)17-3-16-5/h2H,3H2,1H3,(H,11,12)(H,13,14) |
Clave InChI |
KRFPWKWNPJEPMG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC2=C1OCO2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


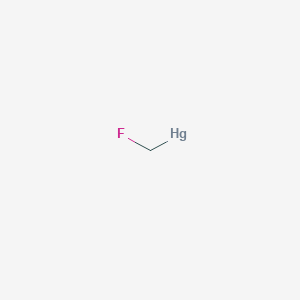
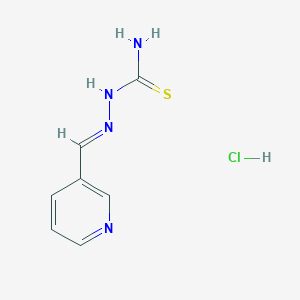
![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)

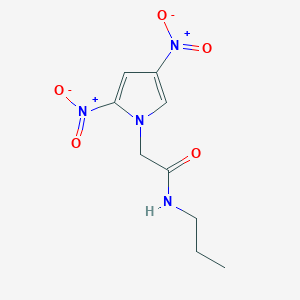
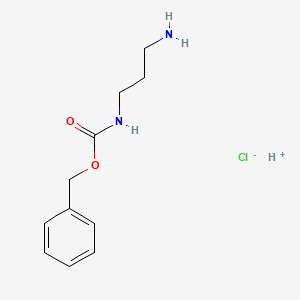
![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)

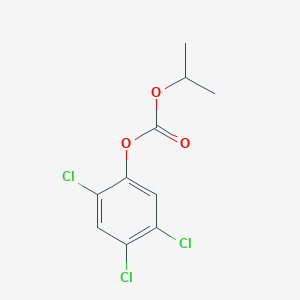
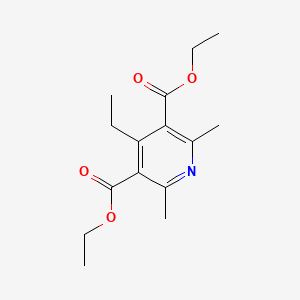
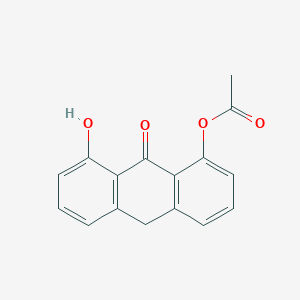
![Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate](/img/structure/B14744917.png)
